molecular formula C6H2Cl3N3 B1267219 2-Azido-1,3,5-trichlorobenzene CAS No. 61371-35-5

2-Azido-1,3,5-trichlorobenzene

Cat. No. B1267219
CAS RN: 61371-35-5
M. Wt: 222.5 g/mol
InChI Key: QSSMLRAMCCMGQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-Azido-1,3,5-trichlorobenzene" often involves multistep chemical reactions, including azidation and chlorination processes. For instance, compounds with azide groups and chlorinated benzene rings can be synthesized through selective thermolysis of azide groups in specific conditions, indicating a potential pathway for synthesizing "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003)(Chapyshev, 2003).

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives has been extensively studied. For example, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and NMR, providing insights into bond lengths, valence angles, and symmetry, which are critical for understanding the structural characteristics of "2-Azido-1,3,5-trichlorobenzene" (Blake et al., 1990)(Blake et al., 1990).

Chemical Reactions and Properties

Azobenzenes, which share similarities with azido-substituted benzene compounds, undergo various chemical reactions, including isomerization and coupling reactions, highlighting the reactivity of azido groups in such compounds (Merino, 2011)(Merino, 2011). These reactions are essential for understanding the chemical behavior of "2-Azido-1,3,5-trichlorobenzene".

Physical Properties Analysis

The study of similar compounds, such as 2,4,6-triazido-3-chloro-5-trifluoromethylpyridine, provides insights into the nonplanar molecular structure and the rotation barrier of azido groups, which are significant for assessing the physical properties of "2-Azido-1,3,5-trichlorobenzene" (Aldoshin et al., 2008)(Aldoshin et al., 2008).

Chemical Properties Analysis

The chemical properties of azido-substituted compounds, including their reactivity and interactions with other chemical entities, are crucial for their potential applications. The selective thermolysis of azide groups and the synthesis of azobenzenes illustrate the chemical versatility and potential reactivity of compounds like "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003; Merino, 2011)(Chapyshev, 2003)(Merino, 2011).

Scientific Research Applications

Applications in Polymer Chemistry and Organic Synthesis

1,3,5-Trichloro-2,4,6-trifluorobenzene, a compound closely related to 2-Azido-1,3,5-trichlorobenzene, undergoes selective defluorination and azidation to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. These triazides are significant for their potential use in organic synthesis and in the photochemical creation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Oxidation of Chlorinated Benzenes

The catalytic oxidation behavior of chlorinated benzenes, including 1,3,5-trichlorobenzene, was studied to understand the influence of molecular structure on the oxidation rates. This research is crucial for developing technologies for the degradation of pollutants like chlorinated benzenes (Wang et al., 2015).

Magnetic Materials and High-Energy Applications

A unique azido-cobalt(ii) compound was synthesized, featuring slow magnetic relaxation behavior and high-energy characteristics. It’s notable for its satisfactory detonation properties, high nitrogen content, and potential as an environmentally friendly high-energy material. This compound also aids in the thermal decomposition of certain substances, showing its versatility in advanced material applications (Ma et al., 2018).

Future Directions

Azido compounds like ATCB have potential applications in various fields. For instance, they can be used in the development of organic solar cells . The high reactivity of azido compounds can be harnessed to create efficient organic solar cells with reduced non-radiative recombination loss .

properties

IUPAC Name

2-azido-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSMLRAMCCMGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210292
Record name Benzene, 2-azido-1,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,3,5-trichlorobenzene

CAS RN

61371-35-5
Record name Benzene, 2-azido-1,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-azido-1,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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